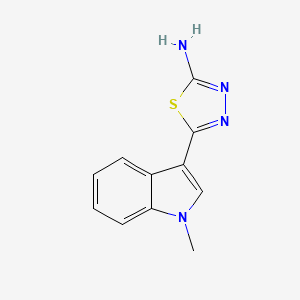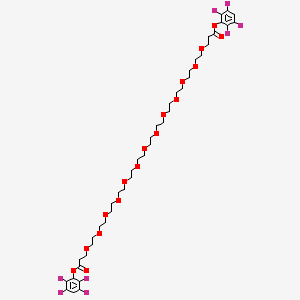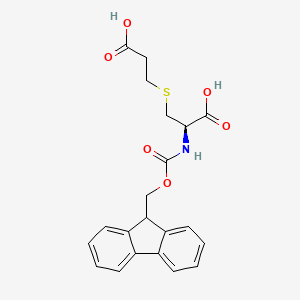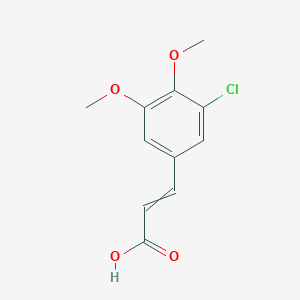![molecular formula C7H13ClO B13706262 [(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
[(Chloromethoxy)methyl]cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Chloromethoxy)methyl]cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloromethoxy group attached to a methyl group, which is further bonded to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Chloromethoxy)methyl]cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with chloromethyl methyl ether (MOMCl) under specific conditions. The reaction typically requires the presence of a strong base, such as sodium hydride (NaH), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the continuous depolymerization and hydrogenation of dicyclopentadiene. The process includes the decomposition of dicyclopentadiene at high temperatures (160 to 400°C) in the presence of hydrogen gas and a diluting agent. The resulting cyclopentadiene is then hydrogenated in a fixed bed reactor to form cyclopentane, which is subsequently chloromethylated to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
[(Chloromethoxy)methyl]cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxyl group.
Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
[(Chloromethoxy)methyl]cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [(Chloromethoxy)methyl]cyclopentane involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
[(Chloromethoxy)methyl]cyclopentane can be compared with other cycloalkane derivatives, such as:
Cyclopentane: A simple cycloalkane with no substituents.
Methylcyclopentane: A cyclopentane ring with a methyl group attached.
Chlorocyclopentane: A cyclopentane ring with a chlorine atom attached.
The presence of the chloromethoxy group in this compound imparts unique chemical properties and reactivity compared to these similar compounds .
Propriétés
Formule moléculaire |
C7H13ClO |
|---|---|
Poids moléculaire |
148.63 g/mol |
Nom IUPAC |
chloromethoxymethylcyclopentane |
InChI |
InChI=1S/C7H13ClO/c8-6-9-5-7-3-1-2-4-7/h7H,1-6H2 |
Clé InChI |
BKQXHFPPYQHRRC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)


![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)



![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)


